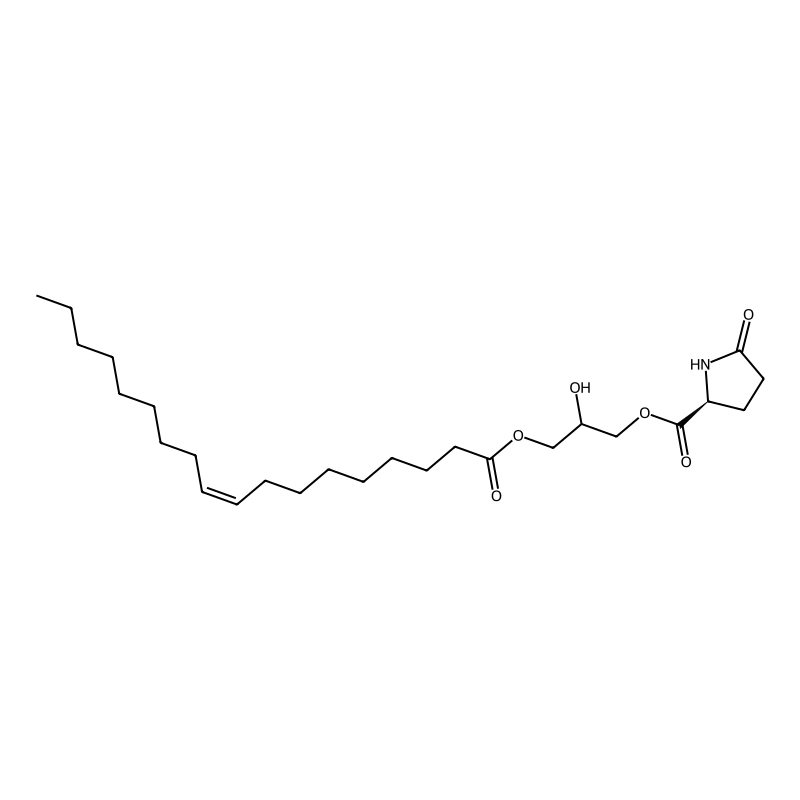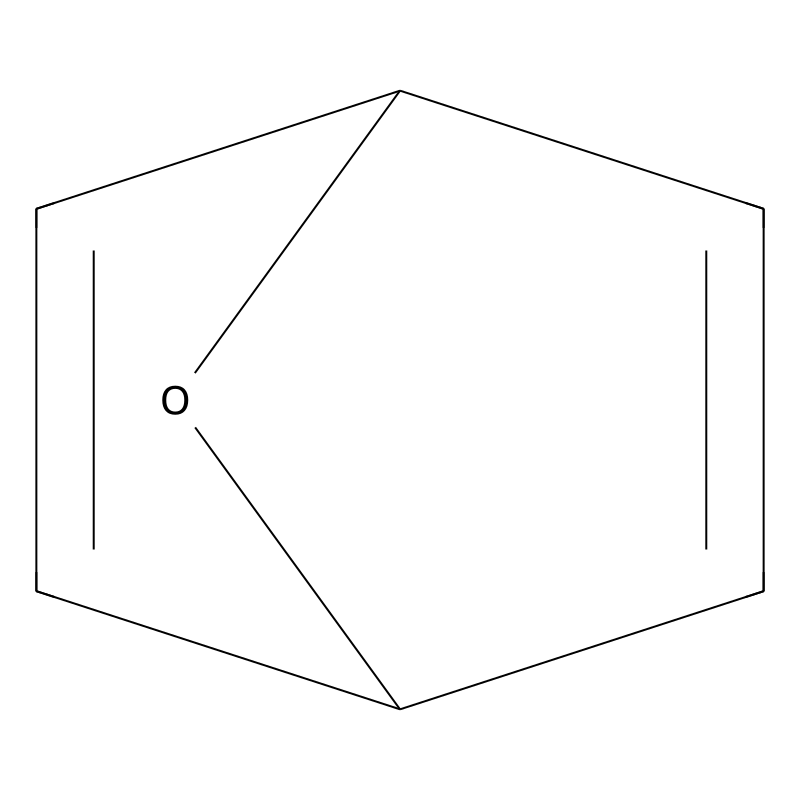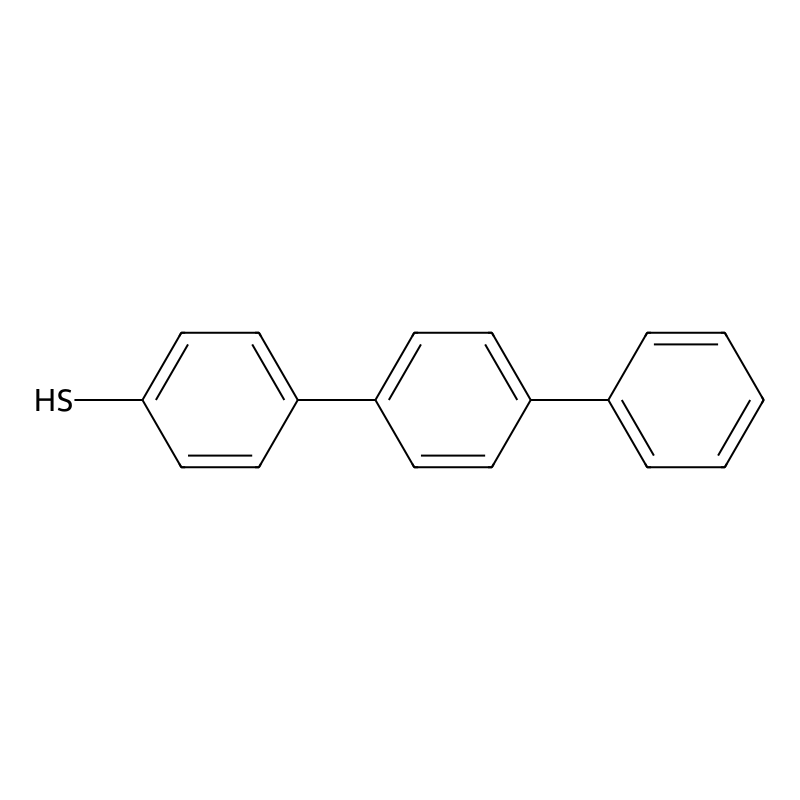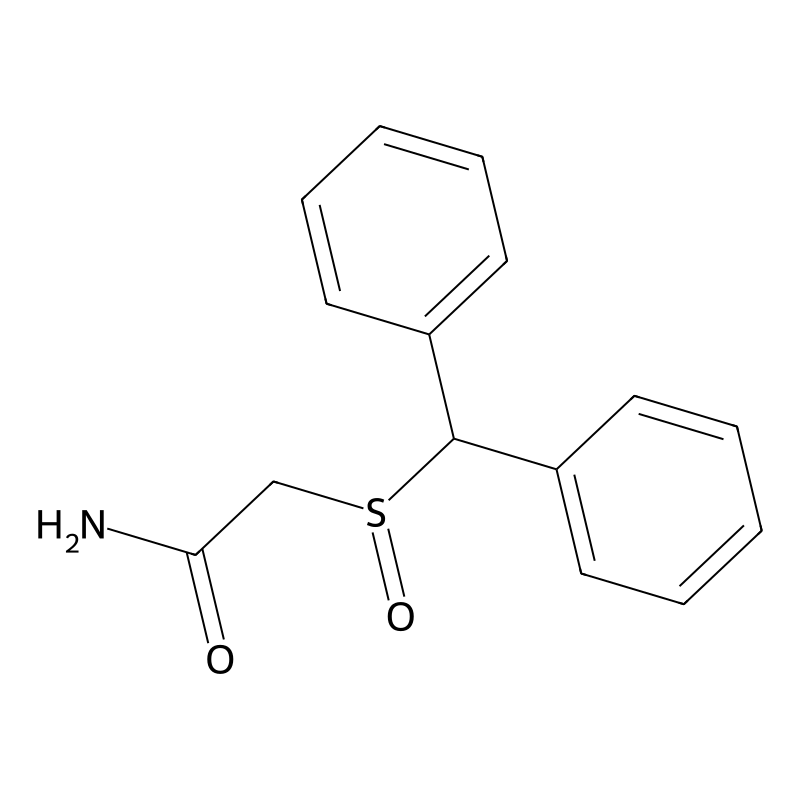Glyceryl monopyroglutamate monooleate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
Glyceryl monopyroglutamate monooleate is a complex compound derived from the esterification of glycerol and oleic acid, specifically designed to enhance emulsification and stability in various formulations. This compound is a monoester, characterized by its unique structure that combines the properties of glycerol with those of oleic acid, a fatty acid known for its hydrophobic characteristics. Glyceryl monopyroglutamate monooleate is recognized for its effectiveness as an emulsifier and surfactant, making it valuable in both food and cosmetic industries.
The chemical formula for glyceryl monopyroglutamate monooleate is , indicating it contains 21 carbon atoms, 40 hydrogen atoms, and 4 oxygen atoms. Its molecular weight is approximately 356.54 g/mol. The compound appears as a clear amber or pale yellow liquid, which is insoluble in water but soluble in organic solvents such as chloroform and ether .
The synthesis of glyceryl monopyroglutamate monooleate primarily involves the esterification reaction between glycerol and oleic acid. This reaction can be represented as follows:
In this process, glycerol acts as the alcohol component while oleic acid serves as the fatty acid. The reaction typically requires the presence of a catalyst to facilitate the ester formation, which may include acid catalysts or alkoxides of alkaline earth metals .
The hydrophilic-lipophilic balance (HLB) of glyceryl monopyroglutamate monooleate is approximately 3.8, indicating its lipophilic nature and suitability for oil-in-water emulsions .
Glyceryl monopyroglutamate monooleate exhibits various biological activities that are essential for its applications in pharmaceuticals and cosmetics. Studies have shown that it possesses surfactant properties that can enhance the bioavailability of active ingredients in formulations. Additionally, it has been assessed for cytotoxicity using assays like BlueScreen, revealing some cytotoxic effects at high concentrations but no significant genotoxicity .
The compound is also involved in lipid metabolism within the body, being a product of fat breakdown by pancreatic lipase. This indicates its potential role in dietary applications and metabolism studies .
The synthesis of glyceryl monopyroglutamate monooleate can be achieved through several methods:
- Esterification: The primary method involves heating glycerol with oleic acid under controlled conditions, often in the presence of a catalyst to promote the reaction.
- Transesterification: This method involves reacting triglycerides (fats or oils) with glycerol to produce monoglycerides like glyceryl monopyroglutamate monooleate.
- High Vacuum Distillation: After synthesis, further purification can be achieved through high vacuum distillation to isolate the desired product from unreacted materials and by-products .
Glyceryl monopyroglutamate monooleate has diverse applications across various industries:
- Food Industry: Used as an emulsifier and stabilizer in food products to improve texture and shelf life.
- Cosmetics: Functions as an emollient and emulsifier in creams, lotions, and hair care products, enhancing skin feel and product stability.
- Pharmaceuticals: Acts as a drug delivery agent to improve the solubility and bioavailability of active pharmaceutical ingredients .
Research on glyceryl monopyroglutamate monooleate includes interaction studies with other compounds to evaluate its compatibility and performance in formulations. For instance, its interaction with various surfactants has been studied to optimize emulsification processes in both food and cosmetic applications. Additionally, studies have explored its behavior in micro-emulsions, revealing insights into how it interacts with water and oil phases under different conditions .
Glyceryl monopyroglutamate monooleate shares similarities with several other compounds that also possess emulsifying properties. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Characteristics |
|---|---|---|
| Glyceryl Monooleate | Monoglyceride | Widely used as an emulsifier; lower HLB (3.8) than others |
| Glyceryl Stearate | Monoglyceride | Higher melting point; used primarily in cosmetics |
| Glyceryl Palmitate | Monoglyceride | Commonly used in food products; enhances texture |
| Glyceryl Oleate | Monoglyceride | Known for moisturizing properties; used in skin care |
Uniqueness of Glyceryl Monopyroglutamate Monooleate:
- Its specific combination of hydrophilic and lipophilic properties makes it particularly effective for stabilizing oil-in-water emulsions.
- It exhibits both surfactant activity and biological compatibility, which is crucial for applications requiring skin contact or ingestion.
XLogP3
GHS Hazard Statements
Pictograms

Irritant








